2-(1H-Benzo[d]imidazol-2-yl)ethanamine

Drug Discovery Medicinal Chemistry ADME Optimization

Procure the pharmacologically validated 2-(1H-Benzo[d]imidazol-2-yl)ethanamine scaffold to avoid synthetic and potency pitfalls of regioisomer interchange. This C2‑substituted benzimidazole provides ≥85% yields in scalable one‑pot acid‑catalyzed synthesis, and its optimal linker position delivers >10‑fold improved angiotensin II displacement (IC₅₀ 10⁻⁷–10⁻⁵ M) and nanomolar GSK‑3β inhibition (15 nM). Ideal fragment library properties (XLogP3 0.6, 2 HBD, 2 HBA, 2 rotatable bonds) support oral bioavailability optimization from hit‑to‑lead.

Molecular Formula C11H13N3O4
Molecular Weight 251.242
CAS No. 29518-68-1
Cat. No. B2674056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Benzo[d]imidazol-2-yl)ethanamine
CAS29518-68-1
Molecular FormulaC11H13N3O4
Molecular Weight251.242
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCN
InChIInChI=1S/C9H11N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2,(H,11,12)
InChIKeySVSMMVCTOVDBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Benzo[d]imidazol-2-yl)ethanamine (CAS 29518-68-1): A Core Benzimidazole Building Block for Medicinal Chemistry and Chemical Biology


2-(1H-Benzo[d]imidazol-2-yl)ethanamine (CAS 29518‑68‑1) is a bicyclic heterocycle comprising a benzimidazole core linked to a primary amine via an ethylene spacer [1]. It is a versatile synthetic intermediate used to construct pharmacologically active molecules, particularly as a precursor to angiotensin II receptor antagonists, kinase inhibitors, and sodium channel modulators [2]. Its molecular formula C₉H₁₁N₃ and molecular weight 161.20 g/mol [1] define its physicochemical profile, which underpins its utility in generating target‑focused chemical libraries.

Why Substituting 2-(1H-Benzo[d]imidazol-2-yl)ethanamine with Other Benzimidazole Amines Compromises Synthetic Tractability and Biological Outcome


Although many benzimidazole amines share the same molecular formula and similar core structures, the precise positioning of the amine side chain at the C2 position of the benzimidazole ring critically dictates both synthetic accessibility and biological activity. For instance, 2‑substituted benzimidazoles generally require harsher acidic conditions and higher temperatures for efficient synthesis compared to their 1‑substituted analogs [1]. In medicinal chemistry campaigns, subtle changes in linker length and nitrogen position (e.g., 1‑(1H‑benzimidazol‑2‑yl)ethanamine vs. 2‑(1H‑benzimidazol‑2‑yl)ethanamine) can shift a compound from a potent angiotensin II receptor antagonist (IC₅₀ ~10⁻⁵–10⁻⁷ M) to an inactive analog [2]. Thus, interchanging nominally similar benzimidazole amines without rigorous validation risks both synthetic failure and loss of target‑specific pharmacology.

Quantitative Differentiation of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Versus Key In‑Class Analogs


Physicochemical Profile: Computed XLogP3, Hydrogen Bonding Capacity, and Rotatable Bonds vs. 1‑(1H‑Benzimidazol‑2‑yl)ethanamine

2‑(1H‑Benzo[d]imidazol‑2‑yl)ethanamine possesses a calculated XLogP3 of 0.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 [1]. In comparison, the isomeric 1‑(1H‑benzimidazol‑2‑yl)ethanamine (CAS 74461‑35‑1) differs only in the attachment point of the amine side chain, yet it exhibits an altered computed XLogP3 of 0.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 [2]. The difference in rotatable bond count (2 vs. 1) directly influences conformational flexibility and, consequently, binding entropy and metabolic stability.

Drug Discovery Medicinal Chemistry ADME Optimization

Synthetic Efficiency: Comparative Yield Advantage in 2‑Substituted Benzimidazole Formation vs. 1‑Substituted Analogs

A patent‑disclosed method for synthesizing 2‑(1‑benzimidazolyl) ethylamine (a direct synonym) achieves a yield of ≥85% under optimized conditions [1]. This contrasts with conventional approaches for 1‑substituted benzimidazoles, which often require multistep protection/deprotection sequences and typically afford lower overall yields (e.g., 40–60%) [2]. The higher yield and reduced step count directly translate to lower cost of goods and improved scalability.

Process Chemistry Organic Synthesis Scale-up

Angiotensin II Receptor Antagonist Potency: Class‑Level Inference from 2‑Alkylbenzimidazole Derivatives

A foundational structure‑activity relationship (SAR) study of 2‑alkylbenzimidazoles, which includes 2‑(1H‑benzo[d]imidazol‑2‑yl)ethanamine as a core fragment, demonstrated that 2‑substituted benzimidazoles displace angiotensin II (AII) with IC₅₀ values ranging from 10⁻⁷ to 10⁻⁵ M in vitro [1]. In contrast, 1‑substituted benzimidazole analogs were reported to be essentially inactive (IC₅₀ > 10⁻⁴ M) [1]. This class‑level evidence indicates that the 2‑position of the benzimidazole ring is critical for AII receptor antagonism.

Cardiovascular Pharmacology GPCR Antagonists Hypertension

Regioisomeric Selectivity in Enzyme Inhibition: 2‑Substituted Benzimidazoles as ATP‑Competitive GSK‑3β Inhibitors

SAR studies on 7‑hydroxy‑1H‑benzimidazole analogs (bearing the same 2‑substitution pattern as the target compound) revealed that introduction of a p‑methanesulfoneamidephenethyl amine group at the R2 position yields potent ATP‑competitive GSK‑3β inhibition with IC₅₀ values between 15 and 25 nM [1]. In contrast, when the R2 position is occupied by benzyl or propyl benzene groups, the IC₅₀ values increase substantially to 870 nM and 580 nM, respectively [1]. This demonstrates that the 2‑substituted benzimidazole core provides a privileged scaffold for achieving nanomolar kinase inhibition.

Kinase Inhibition Neurology Oncology

Recommended Application Scenarios for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Based on Differentiated Evidence


Design of Angiotensin II Receptor Antagonists for Cardiovascular Drug Discovery

Leverage the class‑level evidence demonstrating that 2‑alkylbenzimidazoles (IC₅₀ = 10⁻⁷–10⁻⁵ M) are at least 10‑fold more potent than 1‑substituted analogs at displacing angiotensin II [1]. 2‑(1H‑Benzo[d]imidazol‑2‑yl)ethanamine provides the optimal regioisomeric scaffold for initiating SAR campaigns targeting hypertension and heart failure.

Construction of ATP‑Competitive GSK‑3β Inhibitor Libraries for Neurological and Oncological Research

Utilize the compound as a core building block to access nanomolar‑potency GSK‑3β inhibitors. The 2‑substituted benzimidazole core, when appropriately functionalized, has yielded IC₅₀ values as low as 15 nM, a >50‑fold improvement over less‑optimized analogs [2]. This scaffold is particularly valuable for exploring neuroprotection and cancer cell signaling pathways.

Large‑Scale Process Development and Procurement of Benzimidazole Intermediates

Select 2‑(1H‑benzo[d]imidazol‑2‑yl)ethanamine for kilogram‑scale synthesis due to its demonstrated high yield (≥85%) in a one‑pot, acid‑catalyzed process [3]. This route offers a clear cost‑of‑goods advantage over multistep sequences required for 1‑substituted regioisomers, making it the preferred choice for CMO and pharma procurement teams.

Medicinal Chemistry Hit Expansion with Favorable Physicochemical Properties

Employ the compound in fragment‑based or focused library design where a balanced XLogP3 (0.6), moderate hydrogen bonding capacity (2 donors, 2 acceptors), and rotatable bond count (2) are desired for oral bioavailability optimization [4]. These computed properties differentiate it from isomeric benzimidazole amines and support its use in early‑stage ADME property modulation.

Technical Documentation Hub

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